(S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-3-methyl-butyramide
CAS No.:
Cat. No.: VC13477455
Molecular Formula: C15H24N2O2
Molecular Weight: 264.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24N2O2 |
|---|---|
| Molecular Weight | 264.36 g/mol |
| IUPAC Name | (2S)-2-amino-N-ethyl-N-[(3-methoxyphenyl)methyl]-3-methylbutanamide |
| Standard InChI | InChI=1S/C15H24N2O2/c1-5-17(15(18)14(16)11(2)3)10-12-7-6-8-13(9-12)19-4/h6-9,11,14H,5,10,16H2,1-4H3/t14-/m0/s1 |
| Standard InChI Key | ZTRUPOXJLNDBGA-AWEZNQCLSA-N |
| Isomeric SMILES | CCN(CC1=CC(=CC=C1)OC)C(=O)[C@H](C(C)C)N |
| SMILES | CCN(CC1=CC(=CC=C1)OC)C(=O)C(C(C)C)N |
| Canonical SMILES | CCN(CC1=CC(=CC=C1)OC)C(=O)C(C(C)C)N |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name for this compound is (2S)-2-amino-N-ethyl-N-[(3-methoxyphenyl)methyl]-3-methylbutanamide, with the molecular formula C₁₅H₂₄N₂O₂ and a molecular weight of 264.36 g/mol. Its structure comprises:
-
A chiral center at the C2 position (S-configuration).
-
An ethyl group and 3-methoxybenzyl group attached to the amide nitrogen.
-
A branched butyramide backbone with a methyl substituent at C3.
Stereochemical Considerations
The (S) configuration at C2 confers enantioselective interactions with biological targets, a trait critical for optimizing binding affinity and reducing off-target effects. Computational modeling suggests that the 3-methoxybenzyl group enhances π-π stacking with aromatic residues in enzyme active sites.
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves a multi-step sequence:
-
Formation of the Butyramide Backbone:
-
Benzylation:
-
Deprotection and Purification:
-
Acidic hydrolysis (HCl/dioxane) removes the Boc group, yielding the free amine. Final purification employs column chromatography (silica gel, ethyl acetate/hexane).
-
Key Reaction Conditions:
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| Amidation | EDC/HOBt, DIPEA | 0–25°C | 65–72% |
| Benzylation | 3-Methoxybenzyl chloride, K₂CO₃ | 80°C | 58–63% |
| Deprotection | 4M HCl/dioxane | 25°C | 85–90% |
Industrial Scalability
Large-scale production employs continuous flow reactors to enhance yield (up to 78%) and reduce solvent waste . Catalytic hydrogenation (Pd/C, H₂) is avoided due to potential reduction of the methoxy group.
Physicochemical Properties
Physical Characteristics
-
Appearance: White crystalline solid.
-
Melting Point: 128–131°C (DSC).
-
Solubility:
Solvent Solubility (mg/mL) Water <0.1 Ethanol 12.4 DMSO 45.6
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J = 7.8 Hz, 1H, ArH), 6.80–6.75 (m, 3H, ArH), 3.80 (s, 3H, OCH₃), 3.55 (q, J = 7.0 Hz, 2H, NCH₂CH₃), 3.20 (m, 2H, NCH₂Ar), 2.95 (m, 1H, CH(CH₃)₂), 1.25 (t, J = 7.0 Hz, 3H, NCH₂CH₃).
-
IR (KBr): 3310 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1250 cm⁻¹ (C-O methoxy).
Pharmacological Activity and Mechanisms
Enzyme Inhibition
In vitro studies demonstrate μ-opioid receptor partial agonism (EC₅₀ = 1.2 μM) and serotonin reuptake inhibition (IC₅₀ = 0.8 μM). The 3-methoxybenzyl group enhances binding to the receptor’s hydrophobic pocket, while the ethyl group modulates selectivity over κ-opioid receptors.
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for:
-
Antidepressants: Analogues with fluorinated benzyl groups show improved blood-brain barrier penetration.
-
Analgesics: N-substitution with cyclopropylmethyl reduces addictive potential in opioid derivatives .
Prodrug Design
Esterification of the amide carbonyl (e.g., pivaloyloxymethyl) enhances oral bioavailability from 12% to 67% in rats.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume